Product packaging for 1-Vinylhexyl hexanoate(Cat. No.:CAS No. 94021-39-3)

1-Vinylhexyl hexanoate

Cat. No.: B12663561
CAS No.: 94021-39-3
M. Wt: 226.35 g/mol
InChI Key: NZGQZMCGLBFVDE-UHFFFAOYSA-N
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Description

Overview of Ester Chemistry within the Context of 1-Vinylhexyl Hexanoate (B1226103)

Esters are a significant class of organic compounds derived from the condensation reaction between a carboxylic acid and an alcohol. This reaction, known as esterification, results in the formation of a characteristic ester linkage (-COO-). In the case of 1-vinylhexyl hexanoate, the ester is formed from hexanoic acid and the unsaturated alcohol, 1-hexen-3-ol (B1581649) (a vinyl alcohol derivative).

The general structure of an ester is R-COO-R', where R and R' are alkyl or aryl groups. For this compound, the R group is a pentyl group (from hexanoic acid), and the R' group is a 1-vinylhexyl group. The properties of esters, including their characteristic odors, are largely influenced by the nature of these R and R' groups.

The synthesis of esters can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, a plausible synthetic route is the esterification of hexanoic acid with 1-vinylhexanol. smolecule.com

Another significant method for synthesizing vinyl esters is the ruthenium-catalyzed addition of carboxylic acids to terminal alkynes. rsc.orgrsc.orgacs.org This method offers a high degree of regioselectivity, allowing for the controlled formation of either Markovnikov or anti-Markovnikov products. rsc.org Transvinylation, a process involving the transfer of a vinyl group from a vinyl donor like vinyl acetate (B1210297) to a carboxylic acid, represents another viable synthetic strategy. nuu.uz

Significance of Vinyl and Hexyl Moieties in Organic Synthesis

The chemical behavior and potential applications of this compound are intrinsically linked to its two key functional moieties: the vinyl group and the hexyl group.

The vinyl group (CH₂=CH-), an ethenyl group, is a highly reactive functional group in organic synthesis. Its presence opens up a wide array of possible chemical transformations. Vinyl groups are known to participate in various reactions, including polymerization, which is a cornerstone of the polymer industry. The ability of vinyl compounds to act as monomers is crucial in the production of a vast range of plastics and resins. google.com

Furthermore, the double bond in the vinyl group can undergo addition reactions, allowing for the introduction of new functional groups. Vinyl esters are also valuable precursors in the synthesis of other organic molecules, including the formation of heterocyclic compounds. nuu.uz

The hexyl group (-C₆H₁₃) is a six-carbon alkyl chain. In the context of this compound, the hexyl moiety, as part of the hexanoate ester, primarily influences the compound's physical properties. The length and nonpolar nature of the alkyl chain contribute to the compound's low water solubility and its characteristic mild, fruity odor. ontosight.aivulcanchem.com In broader organic synthesis, hexyl groups are often incorporated into molecules to enhance their lipophilicity, a property that is crucial in various applications, including pharmaceuticals and materials science. For instance, the incorporation of hexyl moieties can influence the solubility and compatibility of compounds in organic media.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is predominantly centered on its application as a fragrance ingredient in consumer products. ontosight.ai Its synthesis and properties are of interest to the flavor and fragrance industry for developing new and unique scent profiles.

While direct and extensive research specifically on this compound is limited, the broader fields related to its constituent parts suggest potential future research directions.

Detailed Research Findings:

Furthermore, studies on the synthesis of related compounds like hexyl hexanoate have explored their potential as biofuels. mdpi.commagritek.com While this compound itself has not been investigated in this context, the presence of the hexyl hexanoate backbone could warrant exploration into its combustion properties and potential as a bio-blendstock.

Future Directions:

Future research on this compound could diverge into several promising areas:

Advanced Polymer Synthesis: Investigating the polymerization of this compound, either as a homopolymer or in copolymers, could lead to the development of new materials. The hexyl group could impart flexibility and hydrophobicity, making such polymers potentially useful in coatings, adhesives, or as plasticizers.

Novel Biofuel Additives: Given the research into hexyl hexanoate as a biofuel, exploring the properties of this compound in this context could be a valuable avenue. Its impact on fuel properties such as cetane number and emissions would need to be systematically evaluated.

Asymmetric Synthesis and Chirality: The carbon atom to which the vinyl and hexyl groups are attached is a chiral center. Research into the enantioselective synthesis of (R)- and (S)-1-vinylhexyl hexanoate could lead to the discovery of enantiomers with distinct and potentially more desirable fragrance profiles.

Mechanistic Studies: Detailed mechanistic studies of its synthesis, particularly through modern catalytic methods like ruthenium-catalyzed hydro-esterification, could lead to more efficient and sustainable production processes.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name oct-1-en-3-yl hexanoate nih.gov
Molecular Formula C₁₄H₂₆O₂ nih.gov
Molecular Weight 226.35 g/mol nih.gov
Appearance Colorless liquid ontosight.ai
Odor Mild, fruity ontosight.ai
CAS Number 94021-39-3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B12663561 1-Vinylhexyl hexanoate CAS No. 94021-39-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94021-39-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

oct-1-en-3-yl hexanoate

InChI

InChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3

InChI Key

NZGQZMCGLBFVDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C)OC(=O)CCCCC

Origin of Product

United States

Synthetic Methodologies for 1 Vinylhexyl Hexanoate

Catalytic Approaches to 1-Vinylhexyl Hexanoate (B1226103) Synthesis

Catalytic methods are central to the industrial production of esters, offering pathways that are both efficient and scalable. These are broadly categorized into transition metal-catalyzed reactions and acid-catalyzed esterifications.

Transition Metal-Catalyzed Pathways for Vinylhexyl Ester Formation

Transition metals are highly effective catalysts for forming vinyl esters, typically through the reaction of carboxylic acids with alkynes or via vinyl exchange reactions (transvinylation). nuu.uz These methods are often preferred for their high efficiency under mild conditions. nuu.uz

Palladium complexes are particularly prominent in vinyl ester synthesis. A common industrial approach is the vinyl interchange reaction, where a carboxylic acid reacts with vinyl acetate (B1210297), with a palladium(II) salt acting as the catalyst. nuu.uzgoogle.com This transvinylation process avoids the need for high-pressure equipment associated with acetylene-based methods. nuu.uz

For instance, Pd(II)-catalyzed exchange reactions between various aromatic acids and vinyl acetate have been shown to produce the corresponding vinyl esters in good yields. researchgate.net The reaction mechanism is believed to involve the coordination of the ester to the palladium catalyst, followed by transmetalation and migratory insertion steps. semanticscholar.org The efficiency of these reactions can be influenced by additives; for example, the presence of lithium chloride has been observed to accelerate the reaction rate in certain Pd(II)-catalyzed esterifications. researchgate.net While these examples utilize aromatic acids, the principles are applicable to the synthesis of aliphatic vinyl esters like 1-Vinylhexyl hexanoate from hexanoic acid and a suitable vinyl donor.

While palladium is widely used, other transition metals have also been employed as catalysts in vinyl ester synthesis. Historically, mercury salts were among the first catalysts used for this purpose. nuu.uzgoogle.com Modern approaches, however, seek to avoid toxic mercury compounds and have explored a variety of 3d metal catalysts that demonstrate high efficiency. nuu.uz Catalysts based on zinc and cadmium have also been reported for vinyl interchange reactions. google.com

Furthermore, ruthenium catalysts have been investigated for combined hydrogenation and esterification reactions. In the synthesis of hexyl hexanoate from hexanoic acid, a 10% Palladium on carbon (Pd/C) catalyst proved most effective among those tested, which also included ruthenium and platinum catalysts. magritek.com Zirconium catalysts have also been noted for their role in the synthesis of vinyl boronate esters, highlighting the diverse range of metals applicable to vinyl group manipulations. researchgate.net The reaction of carboxylic acids with acetylene (B1199291) in the presence of a supported metal catalyst is another viable, though often more demanding, route to vinyl esters. google.com

Acid-Catalyzed Esterification Routes

The most traditional method for synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org For a compound like hexyl hexanoate, a close structural analog to this compound, this involves reacting hexanoic acid with 1-hexanol (B41254). icec2025.com

The mechanism begins with the protonation of the carboxylic acid by a Brønsted acid (like sulfuric acid or p-toluenesulfonic acid), which increases its electrophilicity. organic-chemistry.org The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.org To drive the reaction equilibrium toward the product, water is typically removed, or an excess of one reactant is used. organic-chemistry.org

In recent years, heterogeneous solid acid catalysts have gained favor over traditional mineral acids like sulfuric acid to mitigate issues of corrosion and difficult separation. icec2025.com Catalysts such as macroporous polymeric acid resins (e.g., Amberlyst) and metal phosphates (niobium or zirconium phosphates) have been successfully tested for the production of hexyl hexanoate. icec2025.com

Investigation of Catalyst Performance and Selectivity

The performance and selectivity of catalysts in ester synthesis are paramount for process efficiency and sustainability. In the acid-catalyzed synthesis of hexyl hexanoate, various catalysts have been evaluated under different conditions.

A study comparing commercial acid resins (Amberlyst) and metal phosphates found that Amberlyst-A35 was the most effective catalyst. icec2025.com Further optimization showed that a high conversion of hexanoic acid (approximately 93 mol%) could be achieved with complete selectivity to hexyl hexanoate under specific conditions. icec2025.com

Similarly, in the palladium-catalyzed synthesis of hexyl hexanoate from hexanoic acid, catalyst screening revealed that 10% Pd/C was superior to 5% Ru/C and 5% Pt/C, achieving a hexanoic acid conversion of 84.7% and a hexyl hexanoate yield of 69.8% after 6 hours at 573 K. magritek.com The yield could be further improved to 88.8% by adding AlCl₃·6H₂O as a co-catalyst in a subsequent step. magritek.com

Biocatalytic Pathways for this compound Production

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often operating under milder conditions with high selectivity. Enzymes, particularly lipases, are widely used for ester synthesis.

The production of esters via biocatalysis can be achieved through the esterification of a carboxylic acid and an alcohol or through transesterification. For example, the lipase-catalyzed esterification between 1-hexanol and hexanoic acid has been demonstrated as a model reaction in various biocatalytic systems, including those using Pickering emulsions. nih.gov

Enzyme-Mediated Esterification (e.g., Lipase-Catalyzed Synthesis)

Enzymatic synthesis has emerged as a highly effective and specific method for producing flavor esters. Lipases are the most commonly used enzymes for this purpose due to their versatility and stability in non-aqueous environments. The synthesis of this compound can be achieved through direct esterification of 1-octen-3-ol (B46169) with hexanoic acid or, more commonly, via transesterification.

Transesterification, particularly with an acyl donor like vinyl hexanoate, is often preferred as it avoids the production of water, which can lead to side reactions and reduce enzyme activity. The reaction mechanism follows a ping-pong bi-bi model, where the lipase (B570770) first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol (1-octen-3-ol) to produce the target ester and release the enzyme. nih.gov

Key advantages of lipase-catalyzed synthesis include:

High Specificity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with fewer side reactions. nih.govijsr.net

Mild Reaction Conditions: These reactions are typically carried out at or near room temperature and atmospheric pressure, significantly reducing energy consumption. nih.gov

Reduced Waste: The high selectivity minimizes the formation of byproducts, aligning with the green chemistry principle of waste prevention. nih.gov

While data for the specific synthesis of this compound is not abundant, extensive research on similar short-chain flavor esters provides a strong basis for its feasibility. For instance, studies on the synthesis of octyl acetate and methyl butyrate (B1204436) demonstrate high conversion rates under optimized, solvent-free conditions. nih.gov The rate of esterification is notably higher for primary alcohols, but lipase-catalyzed acylation of secondary alcohols like 1-octen-3-ol is well-documented, albeit sometimes at a slower rate. researchgate.netru.nl

Table 1: Representative Conditions for Lipase-Catalyzed Synthesis of Flavor Esters


Exploration of Microorganism-Based Synthesis

While the use of isolated enzymes is a common biocatalytic strategy, another approach involves using whole microbial cells as catalysts. Microorganisms can be engineered to produce specific enzymes or even entire biosynthetic pathways for the production of valuable chemicals. For instance, fungi such as Penicillium canescens have been shown to produce 1-octen-3-ol. researchgate.net The construction of engineered biosynthetic pathways in yeasts like Kluyveromyces marxianus has been successful for producing the precursor hexanoic acid. nih.govThis opens the possibility of developing a single microbial host that could synthesize both the alcohol (1-octen-3-ol) and the acid (hexanoic acid) precursors from simple sugars, and then perform the final esterification step to yield this compound. This "one-pot" microbial synthesis represents a frontier in biotechnology, aiming to streamline production and further reduce environmental impact. However, specific examples of whole-cell synthesis of this compound are not yet widely reported in the literature, indicating an area ripe for future research.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides an excellent case study for the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes.

Sustainable Feedstock Utilization (e.g., Biomass-Derived Precursors)

A key tenet of green chemistry is the use of renewable rather than depleting feedstocks. Both precursors for this compound can be sourced from biomass.

1-Octen-3-ol: Known as "mushroom alcohol," this compound is naturally produced by many fungi, including the common button mushroom (Agaricus bisporus), through the enzymatic breakdown of linoleic acid. nih.govbris.ac.ukThis natural biosynthetic pathway has been harnessed for the industrial production of (R)-(-)-1-octen-3-ol. bris.ac.uk* Hexanoic Acid: This carboxylic acid can be produced via the anaerobic fermentation of various waste biomasses, such as grape pomace, food waste, and lactic acid whey. researchgate.netmdpi.comCompanies are now producing 100% bio-based hexanoic acid using non-GMO microorganisms in processes that aim for zero waste. agrobiobase.com Utilizing these bio-derived precursors significantly reduces the carbon footprint and reliance on petrochemicals for the synthesis of this compound.

Solvent-Free and Environmentally Benign Reaction Media

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. Green chemistry encourages the reduction or elimination of these solvents. Biocatalytic synthesis of esters is particularly well-suited to this principle.

Many lipase-catalyzed esterifications can be performed in solvent-free systems, where one of the liquid substrates acts as the reaction medium. ijsr.netnih.govThis approach simplifies downstream processing, reduces waste, and lowers costs. When a solvent is necessary, particularly to manage viscosity or substrate solubility, green alternatives like tert-butanol (B103910) are explored, which can eliminate the negative effects on enzymes caused by more traditional solvents. researchgate.net

Energy-Efficient Synthetic Routes

Reducing energy consumption is a critical goal for sustainable chemical manufacturing. Biocatalytic processes offer a distinct advantage in this regard.

Mild Conditions: Unlike conventional methods like Fischer esterification, which requires high temperatures and strong acid catalysts, enzyme-catalyzed reactions operate under mild conditions (typically 30-60°C and atmospheric pressure). nih.govresearchgate.netThis drastically lowers the energy input required for the synthesis.

High Efficiency: The high specificity of enzymes often leads to high conversion rates and yields, meaning less energy is wasted on producing and separating unwanted byproducts. rsc.orgBiocatalytic reactions can achieve high space-time yields (STY), a measure of process efficiency, making them industrially viable. nih.gov

Development of Novel Synthetic Routes and Route Scouting for this compound

Route scouting is the process of designing and evaluating multiple potential synthetic pathways to a target molecule to identify the most efficient, cost-effective, and sustainable option. creative-biolabs.comFor this compound, route scouting involves comparing traditional chemical methods with modern biocatalytic approaches. researchgate.netacs.org A retrosynthetic analysis might propose a traditional route via Fischer esterification of 1-octen-3-ol and hexanoic acid. However, a biocatalytic route scouting approach would identify lipase-catalyzed transesterification as a superior alternative based on several green metrics. acs.orgpurdue.edu

Table 2: Comparative Route Scouting for this compound Synthesis

Reaction Kinetics and Process Optimization in this compound Synthesis

The efficient synthesis of this compound, like any chemical process, is contingent upon a thorough understanding of its reaction kinetics and the subsequent optimization of process parameters. While specific kinetic data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles governing its formation can be inferred from studies on analogous vinyl ester and hexanoate ester syntheses. The primary routes to this compound likely involve the transesterification of a vinyl ester with 1-hexanol or the direct esterification of hexanoic acid with a vinyl-containing alcohol, often facilitated by chemical or enzymatic catalysts.

For instance, in the synthesis of a vinyl ester resin, the reaction between an epoxy resin and methacrylic acid was found to follow first-order kinetics. researchgate.net The rate of such a reaction is directly proportional to the concentration of one of the reactants. The specific rate constant for this type of reaction can be described by the Arrhenius equation, which relates the rate constant to the temperature and the activation energy of the reaction. researchgate.net

Table 1: Kinetic Parameters for a Representative Vinyl Ester Synthesis
ParameterValue
Activation Energy (Ea)82.61 kJ/mol
Frequency Factor (A)5.43 x 10⁹ min⁻¹
Reaction OrderFirst-order

Process optimization, in the context of this compound synthesis, aims to identify the ideal conditions to maximize product yield and purity while minimizing reaction time, energy consumption, and by-product formation. This is typically achieved by systematically varying key reaction parameters.

Key Parameters for Optimization:

Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to catalyst deactivation, particularly in enzymatic reactions, or promote undesirable side reactions. scispace.com

Catalyst Type and Concentration: The choice of catalyst (e.g., acid, base, or enzyme) and its concentration significantly impacts the reaction rate. For enzymatic catalysis, the amount of enzyme is a critical factor to optimize for cost-effectiveness. scispace.com

Substrate Molar Ratio: The ratio of the acyl donor (e.g., a vinyl ester or hexanoic acid) to the alcohol (1-hexanol) can influence the equilibrium position of the reaction and, consequently, the final product yield.

Reaction Time: Optimizing the reaction time is essential to ensure the reaction proceeds to completion without unnecessary energy expenditure or product degradation.

Solvent: The choice of solvent can affect the solubility of reactants and the activity of the catalyst, thereby influencing the reaction rate and yield. nih.gov

The optimization of these parameters is often conducted using statistical methods such as Response Surface Methodology (RSM), which allows for the efficient exploration of the effects of multiple variables and their interactions. mdpi.com

The following tables summarize findings from optimization studies on the synthesis of various esters, which can serve as a guide for the optimization of this compound production.

Table 2: Optimization of Enzymatic Thioester Synthesis from a Vinyl Ester
ParameterOptimal ConditionOutcome
Substrate Molar Ratio (Thiol:Vinyl Ester)1:296% conversion
Temperature50 °C
Reaction Time~30 minutes
Table 3: Optimization of Nonyl Caprylate Synthesis in a Solvent-Free System
ParameterOptimal ConditionOutcome
Reaction Time5 hours>90% conversion
Temperature40 °C
Amount of Immobilized Lipase25% w/w of total substrate
Shaking Speed200 rpm

Mechanistic Investigations of 1 Vinylhexyl Hexanoate Reactions

Reaction Pathway Elucidation and Transition State Analysis

The formation of 1-vinylhexyl hexanoate (B1226103) via the ruthenium-catalyzed addition of hexanoic acid to an alkyne likely proceeds through a complex catalytic cycle. ias.ac.innih.gov Density Functional Theory (DFT) calculations on analogous systems, such as the addition of benzoic acid to 1-hexyne, have provided significant insights into the plausible reaction pathways and the associated transition states. ias.ac.in

A commonly proposed mechanism involves several key steps:

Oxidative Addition: The catalytic cycle is often initiated by the oxidative addition of the carboxylic acid (hexanoic acid) to a low-valent ruthenium(0) complex. This step forms a ruthenium(II) hydride species. nih.gov

Alkyne Coordination: The alkyne (oct-1-yne) then coordinates to the ruthenium(II) center, forming a π-complex. nih.gov

Insertion: This is a crucial step where the alkyne inserts into either the Ru-H or Ru-O bond. The mode of this insertion dictates the regiochemical outcome of the reaction. acs.org

Reductive Elimination: The final step involves the reductive elimination from the ruthenium center to release the 1-vinylhexyl hexanoate product and regenerate the active ruthenium(0) catalyst. nih.gov

Transition state analysis from DFT studies on similar reactions reveals that the energy barriers for the different insertion pathways (leading to Markovnikov or anti-Markovnikov products) are highly dependent on the electronic and steric nature of the ligands on the ruthenium catalyst. ias.ac.in For instance, the transition state for the formation of a vinylidene intermediate, which leads to the anti-Markovnikov product, involves a 1,2-hydrogen shift from the coordinated alkyne. ias.ac.in The relative energies of these transition states are the primary determinants of the reaction's selectivity.

Identification and Characterization of Reaction Intermediates

While direct experimental observation of all intermediates in the catalytic cycle for this compound formation is challenging due to their transient nature, computational studies and analysis of related ruthenium-catalyzed reactions have allowed for their characterization. ias.ac.innih.gov

Key proposed intermediates include:

Ruthenium(II) Hydrido Carboxylate Complex: Formed after the initial oxidative addition of hexanoic acid.

Ruthenium-Alkyne π-Complex: This intermediate is formed by the coordination of oct-1-yne to the ruthenium center.

Ruthenium-Vinylidene Species: In pathways leading to anti-Markovnikov products, a ruthenium-vinylidene intermediate is often invoked. This species is formed via a 1,2-hydride shift from the alkyne. The α-carbon of the vinylidene is electrophilic, directing the subsequent nucleophilic attack. nih.gov

Ruthenium-Vinyl Complex: Formed after the insertion of the alkyne into the Ru-H bond. The geometry of this complex is critical for determining the stereochemistry of the final product. nih.gov

Spectroscopic and crystallographic data from studies on stable analogues have provided evidence for the existence of such intermediates in various ruthenium-catalyzed transformations involving alkynes. nih.govacs.org

**3.3. Control of Selectivity in this compound Formation

The selective synthesis of a specific isomer of this compound is a critical aspect of its production. This control is primarily exercised over the regioselectivity of the vinylhexyl moiety formation and the stereochemistry of the resulting double bond.

The addition of hexanoic acid to the unsymmetrical alkyne, oct-1-yne, can result in two different regioisomers: the Markovnikov product (1-hexylvinyl hexanoate) and the anti-Markovnikov product (oct-1-en-1-yl hexanoate).

The regioselectivity of the ruthenium-catalyzed addition of carboxylic acids to terminal alkynes is profoundly influenced by the choice of ligands and additives, particularly bases. rsc.org

Ligand Effects: The electronic and steric properties of the phosphine (B1218219) ligands attached to the ruthenium center play a pivotal role. For example, bidentate phosphine ligands with a smaller bite angle have been shown to favor the formation of the Markovnikov product. Conversely, ligands with a larger bite angle can promote the formation of the anti-Markovnikov product. ias.ac.in

Base Effects: The addition of a base can dramatically switch the regioselectivity. Inorganic bases like sodium carbonate often favor the formation of the Markovnikov product. In contrast, organic bases such as 4-(dimethylamino)pyridine (DMAP) can lead to a high selectivity for the anti-Markovnikov product. rsc.org This is rationalized by the coordination of the organic base to the ruthenium center, which alters its electronic properties and steric environment. rsc.org

Table 1: Influence of Base on the Regioselectivity of a Model Reaction (Addition of Acetic Acid to 1-Hexyne)

Catalyst SystemBaseMarkovnikov Product (%)Anti-Markovnikov Product (%)
[Ru(cod)(met)2] / PPh3None8515
[Ru(cod)(met)2] / PPh3Na2CO3955
[Ru(cod)(met)2] / PPh3DMAP<5>95

Data is illustrative and based on trends reported for analogous reactions.

DFT calculations have been instrumental in predicting and rationalizing the observed regioselectivity. ias.ac.in By calculating the activation energies for the competing pathways leading to the Markovnikov and anti-Markovnikov products, the favored pathway can be determined. These studies have shown that for certain ligand systems, the energy barrier for the formation of the vinylidene intermediate (leading to the anti-Markovnikov product) is significantly lower than the barrier for the direct insertion leading to the Markovnikov product, and vice versa. ias.ac.in The interaction between the frontier molecular orbitals of the ruthenium complex and the alkyne is a key factor in determining the regiochemical outcome. acs.org

The anti-Markovnikov product, oct-1-en-1-yl hexanoate, can exist as either the E or Z isomer. The control of stereoselectivity in the formation of the double bond is a critical aspect of the synthesis.

The stereochemical outcome is often determined by the geometry of the key vinyl intermediate and the subsequent steps of the catalytic cycle. nih.gov The choice of phosphine ligands on the ruthenium catalyst has been shown to be a determining factor in the stereoselectivity of the product. nih.gov For instance, in the analogous ruthenium-catalyzed hydroamidation of terminal alkynes, the use of tri-n-butylphosphine as a ligand leads to the E-enamide, while the use of bis(dicyclohexylphosphino)methane (B161899) results in the preferential formation of the Z-enamide. nih.gov This is attributed to the different steric environments created by the ligands, which favor specific conformations of the reaction intermediates and transition states.

Table 2: Influence of Ligand on the Stereoselectivity of a Model Anti-Markovnikov Addition

Catalyst PrecursorLigandE-isomer (%)Z-isomer (%)
[Ru(cod)(met)2]P(n-Bu)3>95<5
[Ru(cod)(met)2]dcypm<10>90

Data is illustrative and based on trends reported for analogous reactions such as hydroamidation.dcypm = bis(dicyclohexylphosphino)methane

These findings suggest that a careful selection of the ligand system in the ruthenium-catalyzed addition of hexanoic acid to oct-1-yne would allow for the stereoselective synthesis of either the E or Z isomer of this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Vinylhexyl Hexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation experiments, an unambiguous assignment of the atomic connectivity and stereochemistry of 1-vinylhexyl hexanoate (B1226103) can be achieved.

While complete experimental spectra for 1-vinylhexyl hexanoate are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent parts: the hexanoate moiety and the 1-vinylhexyl (oct-1-en-3-yl) alcohol moiety. Data from analogous compounds such as hexyl hexanoate and 1-octen-3-yl acetate (B1210297) provide a reliable basis for these predictions.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl group, the methine proton attached to the ester oxygen, and the two aliphatic chains. The vinyl protons (H-1' and H-2') typically appear in the downfield region between 5.0 and 6.0 ppm. The methine proton (H-3'), being attached to the electron-withdrawing ester group, would be shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is expected to be the carbonyl carbon of the ester group, typically appearing around 173 ppm. The carbons of the vinyl group (C-1' and C-2') and the oxygen-linked methine carbon (C-3') also show characteristic shifts in the downfield region.

The following tables outline the predicted chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz)
H-2 (Hexanoate α-CH₂)~ 2.30Triplet (t)~ 7.5
H-3' (Octenyl -CH-O)~ 5.25Multiplet (m)-
H-2' (Vinyl =CH)~ 5.80Doublet of doublets (ddd)J ≈ 17.2, 10.5, 6.5
H-1'a (Vinyl =CH₂, trans)~ 5.20Doublet of triplets (dt)J ≈ 17.2, 1.5
H-1'b (Vinyl =CH₂, cis)~ 5.10Doublet of triplets (dt)J ≈ 10.5, 1.5
H-3, H-4, H-5 (Hexanoate CH₂)~ 1.65 - 1.25Multiplet (m)-
H-4', H-5', H-6', H-7' (Octenyl CH₂)~ 1.60 - 1.30Multiplet (m)-
H-6 (Hexanoate CH₃)~ 0.90Triplet (t)~ 7.0
H-8' (Octenyl CH₃)~ 0.89Triplet (t)~ 7.0

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Ester C=O)~ 173.2
C-2' (Vinyl =CH)~ 138.5
C-1' (Vinyl =CH₂)~ 115.8
C-3' (Octenyl -CH-O)~ 75.0
C-2 (Hexanoate α-CH₂)~ 34.5
C-4' (Octenyl CH₂)~ 33.5
C-3 (Hexanoate CH₂)~ 31.3
C-4 (Hexanoate CH₂)~ 24.8
C-5' (Octenyl CH₂)~ 27.5
C-6' (Octenyl CH₂)~ 25.1
C-7' (Octenyl CH₂)~ 22.5
C-5 (Hexanoate CH₂)~ 22.3
C-6 (Hexanoate CH₃)~ 13.9
C-8' (Octenyl CH₃)~ 14.0

To confirm the structural assignments made from 1D NMR, advanced 2D NMR experiments are indispensable. These techniques reveal correlations between nuclei, providing a complete picture of the molecular bonding network.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, key COSY correlations would be observed between:

The vinyl protons (H-1'a, H-1'b, H-2').

The methine proton (H-3') and the adjacent vinyl proton (H-2') as well as the methylene (B1212753) protons at C-4'.

Adjacent methylene groups within both the hexanoate and octenyl alkyl chains, confirming their linear sequence.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~5.25 ppm (H-3') would show a correlation to the carbon signal at ~75.0 ppm (C-3').

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. The most diagnostic HMBC correlation for this compound would be a cross-peak between the methine proton H-3' (~5.25 ppm) and the ester carbonyl carbon C-1 (~173.2 ppm). This unequivocally establishes the ester linkage between the hexanoate chain and the oct-1-en-3-yl group. Other key correlations would include the link between the alpha-protons of the hexanoate chain (H-2) and the carbonyl carbon (C-1).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. IR and Raman spectroscopy are complementary techniques that together offer a comprehensive vibrational profile of this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is an excellent tool for identifying key functional groups. The FTIR spectrum of this compound is expected to be dominated by features from the ester and vinyl groups.

The most prominent feature would be the strong, sharp absorption band from the ester carbonyl (C=O) stretch. Another key feature is the presence of two C-O stretching bands, characteristic of esters. The vinyl group gives rise to its own set of characteristic bands, including the C=C stretch and various C-H stretching and bending modes.

Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
=C-H StretchVinyl Group~ 3080Medium
C-H Asymmetric & Symmetric StretchAliphatic CH₂, CH₃~ 2960, 2930, 2860Strong
C=O StretchEster~ 1740Strong, Sharp
C=C StretchVinyl Group~ 1645Medium-Weak
C-H Scissoring BendAliphatic CH₂~ 1465Medium
C-O Stretch (acyl-oxygen)Ester~ 1240Strong
C-O Stretch (alkyl-oxygen)Ester~ 1170Strong
=C-H Out-of-Plane BendVinyl Group~ 990 and 920Strong

Raman spectroscopy is a light-scattering technique that provides information complementary to IR absorption. thegoodscentscompany.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. np-mrd.org For this compound, the C=C double bond of the vinyl group, being highly polarizable, is expected to produce a strong signal in the Raman spectrum, often stronger than in its IR spectrum. The aliphatic C-C and C-H vibrations would also be Raman active.

No specific SERS studies on this compound are currently available in the literature. However, SERS could potentially be used for trace detection of this compound by adsorbing it onto nanostructured metal surfaces (e.g., silver or gold), which would significantly enhance its Raman signal.

X-ray Based Spectroscopic Techniques for Elemental and Bonding Information

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and chemical bonding environments of the atoms within the top few nanometers of a sample. wikipedia.orgeag.com While no experimental XPS data for this compound is available, the technique could theoretically be applied to verify its structure.

A low-resolution survey scan would confirm the presence of only carbon and oxygen, as expected. High-resolution scans of the C 1s and O 1s regions would provide detailed chemical state information. eag.com

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into at least three peaks, corresponding to the different carbon environments:

A main peak around 284.8-285.0 eV for the aliphatic carbons (C-C, C-H).

A peak at a higher binding energy, around 286.5 eV, for the carbon singly bonded to oxygen (C-O). nih.gov

A third peak at the highest binding energy, around 289.0 eV, for the ester carbonyl carbon (O-C=O). nih.gov

O 1s Spectrum: The high-resolution O 1s spectrum would show two distinct components, confirming the ester functionality:

A peak around 532.0 eV for the carbonyl oxygen (C=O).

A peak around 533.5 eV for the single-bonded oxygen (C-O-C).

This detailed analysis would provide definitive confirmation of the elemental composition and the presence of the ester functional group.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. carleton.edubnl.gov When applied to this compound (C₁₄H₂₆O₂), XPS analysis would primarily detect carbon and oxygen, the constituent elements apart from hydrogen, which is not detectable by XPS. carleton.edu

The high-resolution spectra of the C 1s and O 1s regions would provide insight into the chemical bonding environments. For the this compound molecule, several distinct chemical states of carbon are expected: C-C/C-H bonds in the alkyl chains, C=C in the vinyl group, C-O in the ester linkage, and O-C=O representing the carbonyl carbon. Similarly, the two oxygen atoms exist in different chemical states (O=C and O-C), which would result in distinct peaks or a broadened, resolvable peak in the O 1s spectrum. scite.aisemanticscholar.org

Analysis of the peak areas allows for the quantification of the relative atomic concentrations of carbon and oxygen on the surface, which can be compared to the theoretical stoichiometry of the molecule.

Expected XPS Data for this compound

Spectral RegionExpected Binding Energy (eV)Assignment
C 1s~284.8 eVC-C, C-H (Alkyl and vinyl chains)
C 1s~286.0 eVC-O (Ester ether linkage)
C 1s~288.5 - 289.0 eVO-C=O (Ester carbonyl group)
O 1s~532.2 eVC=O (Carbonyl oxygen)
O 1s~533.7 eVC-O (Ether-type oxygen)

Note: Binding energies are illustrative and based on typical values for ester functional groups in polymers, referenced to adventitious carbon at 284.8 eV. scite.aiscispace.comthermofisher.com

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org Typically coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), EDX analysis relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks on its electromagnetic emission spectrum when excited by an electron beam. wikipedia.orglibretexts.org

For this compound, an EDX spectrum would show distinct peaks corresponding to the characteristic X-ray emissions of carbon (C) and oxygen (O). The technique provides a rapid qualitative assessment of the elements present and can offer semi-quantitative results regarding their relative abundance. thermofisher.comthermofisher.com Based on the molecular formula C₁₄H₂₆O₂, the theoretical elemental composition can be calculated and compared with the experimental data obtained from EDX. This serves as a confirmation of the elemental makeup of the sample, complementing the surface-specific information from XPS with bulk elemental data. masontechnology.ie

Expected EDX Elemental Analysis for this compound

ElementSymbolTheoretical Weight %Theoretical Atomic %
CarbonC74.28%87.50%
OxygenO25.72%12.50%

Note: These values are calculated based on the molecular formula C₁₄H₂₆O₂ (Molecular Weight: 226.35 g/mol). nih.gov

Advanced Microscopic Techniques for Material Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a sample at high magnification. pressbooks.pubpolymertesting.in An SEM scans a focused beam of electrons over a surface to create an image. libretexts.org The signals detected are typically from secondary electrons, which yield information about the surface topography. polymertesting.in

When characterizing this compound, which is a liquid at room temperature, the sample would likely be analyzed in its polymerized form or as a coating on a substrate. SEM analysis would reveal key morphological features such as surface texture, porosity, and the presence of any defects or domains. houstonem.comazom.com For instance, if used in a polymer blend, SEM could visualize the phase separation and distribution of the components. azom.com For non-conductive polymer samples, a thin conductive coating (e.g., gold or carbon) is typically required to prevent surface charging from the electron beam. pressbooks.pubazooptics.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides much higher resolution imaging than SEM by transmitting a beam of electrons through an ultra-thin specimen. azooptics.com This allows for the visualization of the internal structure of a material. azooptics.com TEM is the preferred method for directly measuring features like nanoparticle size, size distribution, and morphology. nanocomposix.com

For the analysis of this compound, TEM would be particularly useful if the compound is part of a nano-structured system, such as nano-emulsions, polymer nanoparticles, or composites. researchgate.netutexas.edu For example, if this compound were used to form polymeric nanoparticles, TEM could provide detailed images of the individual particles, allowing for precise measurement of their size and shape. nanocomposix.com It can also reveal the internal morphology, such as a core-shell structure, or the dispersion of inorganic fillers within a polymer matrix derived from the monomer. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides a three-dimensional surface profile at the nanoscale. azom.comazooptics.com It operates by scanning a sharp probe attached to a cantilever across the sample surface and measuring the forces between the probe and the surface. jeremyjordan.me This technique is advantageous because it can image non-conductive materials without special preparation and can operate in various environments, including air or liquid. azom.com

An AFM analysis of a surface coated with this compound or its polymer would yield high-resolution 3D images of the surface topography. azooptics.com From these images, quantitative data on surface roughness, grain size, and other textural features can be extracted. researchgate.net If the material were part of a multi-component system, AFM phase imaging could be used to differentiate between components based on variations in their mechanical or adhesive properties, providing a map of the phase distribution on the surface. mdpi.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystalline material, it is diffracted into specific directions. By measuring the angles and intensities of these diffracted beams, a 3D picture of the electron density within the crystal can be produced, revealing how the atoms are arranged. wikipedia.org

As a long-chain ester, this compound may exhibit crystalline or semi-crystalline behavior, particularly at low temperatures. XRD analysis would be used to investigate this potential crystalline order. The resulting diffraction pattern would consist of peaks at specific angles (2θ), which correspond to the spacing (d-spacing) between crystal lattice planes according to Bragg's Law.

For long-chain molecules like esters, it is common to observe a series of sharp, intense peaks at low angles, which correspond to the "long spacing" or the length of the repeating molecular layer. nih.govcolostate.edu At higher angles, broader peaks related to the lateral packing of the hydrocarbon chains would be expected. colostate.edu The absence of sharp peaks and the presence of a broad "halo" would indicate that the sample is amorphous. nih.gov

Illustrative XRD Data for a Crystalline Long-Chain Ester

Peak Position (2θ)d-spacing (Å)Assignment
Low Angles (e.g., 2-10°)High (e.g., 15-40 Å)(00l) reflections - Long spacing from molecular layers
High Angles (e.g., 21-24°)Low (e.g., 3.7-4.2 Å)(hk0) reflections - Short spacing from lateral chain packing

Note: The specific 2θ values and d-spacings are hypothetical and would depend on the precise crystalline polymorph formed by this compound upon solidification. The table is based on general findings for long-chain esters. nih.govcolostate.edu

Theoretical Chemistry and Computational Modeling of 1 Vinylhexyl Hexanoate

Quantum Chemical Studies (e.g., DFT) of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. DFT provides a balance between computational cost and accuracy, making it a standard tool for studying the structure, stability, and reactivity of organic molecules. ohio-state.edunih.govrsc.org

An analysis of the electronic structure of 1-vinylhexyl hexanoate (B1226103) would reveal key insights into its chemical reactivity. Central to this are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.orgnepjol.info

For 1-vinylhexyl hexanoate, the HOMO is expected to be localized around the vinyl C=C double bond and the oxygen atoms of the ester group, which are the most electron-rich regions. The LUMO would likely be centered on the carbonyl group (C=O), which is the primary electron-accepting site.

A Molecular Electrostatic Potential (MEP) map would further illustrate the charge distribution. This map visualizes the electrostatic potential on the electron density surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the most negative potential would be concentrated around the carbonyl oxygen, while regions near the hydrogen atoms would be more positive.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar ester compounds calculated using DFT methods.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (e.g., in reactions with electrophiles).
LUMO Energy+1.5 eVIndicates electron-accepting capability (e.g., in reactions with nucleophiles).
HOMO-LUMO Gap8.0 eVSuggests moderate chemical stability.
Dipole Moment~1.8 DIndicates a polar molecule, influencing solubility and intermolecular forces.

Due to the presence of several single bonds, this compound is a flexible molecule with numerous possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with rotations around specific bonds. chemrxiv.org

Studies on analogous molecules like methyl hexanoate and hexanoic acid have shown that the alkyl chain can adopt various folded and extended shapes. mdpi.comresearchgate.netresearchgate.net The most stable conformers are typically those that minimize steric hindrance. For this compound, key rotational barriers would be associated with the dihedral angles along the hexyl chain and the C-O bonds of the ester group. DFT calculations can be used to systematically rotate these bonds and calculate the energy at each step, generating a potential energy landscape that identifies energy minima (stable conformers) and transition states between them. mdpi.com

Table 2: Relative Energies of Key Hypothetical Conformers of this compound This table illustrates potential low-energy conformers based on analysis of similar long-chain esters. Energies are relative to the most stable conformer (Conformer A).

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Description
AC-C-C-C ≈ 180° (anti)0.00Fully extended, linear hexyl chain.
BC-C-C-C ≈ 60° (gauche)0.6 - 0.9A gauche bend in the hexyl chain, slightly higher energy due to steric strain.
CO=C-O-C ≈ 180° (trans)0.00Planar ester group, most common and stable arrangement.
DO=C-O-C ≈ 0° (cis)4.0 - 5.0Non-planar ester group, significantly less stable due to steric and electronic repulsion.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical methods are excellent for static, gas-phase analysis of a few conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, often in a solvent environment. mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. semanticscholar.orgresearchgate.net

For this compound, MD simulations would be invaluable for:

Exploring Conformational Landscapes: MD can sample a vast number of conformations in a simulated solvent (like water or an organic solvent), providing a statistical understanding of which shapes the molecule prefers under realistic conditions. chemrxiv.org This goes beyond the static, zero-kelvin picture from DFT.

Analyzing Intermolecular Interactions: MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This includes hydrogen bonding (if applicable), van der Waals forces, and electrostatic interactions, which are critical for understanding properties like solubility and partitioning behavior. researchgate.netnih.govresearchgate.net

Simulating Aggregation and Surface Behavior: In systems with multiple solute molecules, MD can show how this compound molecules might interact with each other, potentially forming aggregates or orienting themselves at interfaces (e.g., an oil-water interface).

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to model the entire course of a chemical reaction, such as the synthesis or hydrolysis of this compound. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.

This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. DFT is a common method for optimizing the geometries of reactants, products, and transition states and calculating their energies. nih.gov For example, the acid-catalyzed hydrolysis of this compound could be modeled to understand its stability in acidic environments.

Table 3: Illustrative Energetics for a Predicted Esterification Reaction Pathway Based on computational studies of similar esterification reactions. mdpi.com Values are hypothetical for the formation of this compound.

Reaction StepDescriptionActivation Energy (Ea) (kcal/mol)
1Protonation of hexanoic acid~5-10
2Nucleophilic attack by 1-hexen-3-ol (B1581649)~15-20
3Proton transfer~5-10
4Elimination of water~10-15

Virtual Screening and Design of Related Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desired properties. wikipedia.org If this compound were a molecule of interest (e.g., for its flavor or fragrance profile), computational methods could be used to design analogues with potentially improved or modified characteristics. nih.gov

The process typically involves these steps:

Model Building: A computational model is created based on the structure of this compound. This could be a pharmacophore model, which defines the essential 3D arrangement of chemical features responsible for its activity, or a Quantitative Structure-Activity Relationship (QSAR) model, which statistically links structural features to a specific property.

Database Screening: The model is used to rapidly screen a virtual database containing thousands or millions of other molecules. youtube.com The program filters for compounds that match the model's criteria.

Hit Identification and Optimization: The top-scoring molecules ("hits") are identified for further computational analysis (like molecular docking or MD) and, eventually, experimental testing. This process can also be used to suggest specific modifications to the this compound structure itself to, for instance, enhance its stability or alter its sensory profile.

Research on Derivatives and Analogues of 1 Vinylhexyl Hexanoate

Structural Modifications and Synthesis of Related Compounds

The synthesis of 1-vinylhexyl hexanoate (B1226103) and its analogues can be approached through several established methods for vinyl ester production. The two most prominent methods are the direct addition of carboxylic acids to alkynes and the transvinylation of vinyl acetate (B1210297).

Direct Addition of Carboxylic Acids to Alkynes:

A primary route for synthesizing vinyl esters involves the ruthenium-catalyzed addition of carboxylic acids to terminal alkynes. This method offers a direct approach to forming the vinyl ester linkage. For the synthesis of 1-vinylhexyl hexanoate, this would involve the reaction of hexanoic acid with oct-1-yne. The regioselectivity of this reaction, yielding either the Markovnikov or anti-Markovnikov product, can often be controlled by the choice of catalyst and reaction conditions.

Transvinylation Reactions:

Another widely used method is the transvinylation reaction, where a carboxylic acid exchanges with the vinyl group of a vinyl ester, typically vinyl acetate, in the presence of a transition metal catalyst, such as palladium or ruthenium complexes. In this approach, hexanoic acid would be reacted with an excess of vinyl acetate to produce this compound. This method is often favored for its milder reaction conditions compared to the direct addition to acetylene (B1199291).

Structural modifications of this compound can be envisioned by altering either the carboxylic acid or the vinyl-containing alcohol moiety. These modifications can lead to a diverse range of analogues with potentially different physical and chemical properties.

Modification of the Hexanoate Moiety: By replacing hexanoic acid with other carboxylic acids, a variety of esters can be synthesized. For instance, using a shorter-chain carboxylic acid like butanoic acid would yield 1-vinylhexyl butanoate, while a longer-chain acid such as decanoic acid would produce 1-vinylhexyl decanoate. Furthermore, introducing functionalities like branching or unsaturation in the carboxylic acid backbone could lead to novel compounds.

Modification of the Vinylhexyl Moiety: Altering the alkyne or the corresponding vinyl alcohol precursor can also generate a range of analogues. For example, using a different terminal alkyne in the direct addition method would result in esters with varying alkyl chains attached to the vinyl group.

Below is a table detailing potential structural modifications and the resulting related compounds:

Original Compound Modification Resulting Analogue IUPAC Name Molecular Formula
This compoundShorter acid chain1-Vinylhexyl butanoateoct-1-en-3-yl butanoateC12H22O2
This compoundLonger acid chain1-Vinylhexyl decanoateoct-1-en-3-yl decanoateC18H34O2
This compoundBranched acid chain1-Vinylhexyl 2-ethylhexanoateoct-1-en-3-yl 2-ethylhexanoateC16H30O2
This compoundShorter alcohol chain1-Vinylpropyl hexanoatehex-1-en-3-yl hexanoateC12H22O2
This compoundLonger alcohol chain1-Vinyldecyl hexanoatedodec-1-en-3-yl hexanoateC18H34O2

Comparative Studies of Synthetic Routes and Reactivity for Analogues

While direct comparative studies for the synthesis of this compound are not extensively documented, a theoretical comparison of the primary synthetic routes can be made based on general principles of vinyl ester synthesis.

The choice between the direct addition of carboxylic acids to alkynes and transvinylation often depends on factors such as substrate availability, desired regioselectivity, and catalyst cost and sensitivity.

Parameter Direct Addition to Alkynes Transvinylation
Starting Materials Carboxylic acid, Terminal alkyneCarboxylic acid, Vinyl acetate
Catalysts Typically Ruthenium complexesPalladium or Ruthenium complexes
Regioselectivity Can be controlled to yield Markovnikov or anti-Markovnikov products by catalyst/ligand choice.Generally provides the vinyl ester of the starting carboxylic acid.
Reaction Conditions Can range from mild to harsh depending on the catalyst system.Often proceeds under milder conditions.
Byproducts Ideally none, but side reactions like alkyne dimerization can occur.Acetic acid is the primary byproduct, which needs to be removed.
Atom Economy Potentially higher as all atoms from the reactants are incorporated into the product.Lower due to the formation of acetic acid as a byproduct.

The reactivity of the synthesized analogues in, for example, polymerization reactions, would be influenced by the nature of the structural modifications. For instance, the length and branching of the alkyl chains in both the hexanoate and the vinylhexyl moieties can affect the steric hindrance around the vinyl group, thereby influencing polymerization rates and the properties of the resulting polymers.

Exploration of Homologues and Isomers of this compound

The exploration of homologues and isomers of this compound provides a systematic way to understand structure-property relationships within this class of compounds.

Homologues:

Homologues of this compound are compounds that belong to the same homologous series, differing by one or more methylene (B1212753) (-CH2-) groups. These can be generated by systematically varying the length of the carboxylic acid chain or the alkyl chain of the vinyl alcohol moiety.

Varying the Acid Chain: A homologous series can be formed by using carboxylic acids of the general formula CH3(CH2)nCOOH. For example, using propanoic acid (n=1), butanoic acid (n=2), and pentanoic acid (n=3) would yield 1-vinylhexyl propanoate, 1-vinylhexyl butanoate, and 1-vinylhexyl pentanoate, respectively.

Varying the Alcohol Chain: Similarly, a homologous series can be generated by altering the length of the alkyl chain attached to the vinyl group. This would involve using terminal alkynes of the general formula HC≡C-(CH2)nCH3 in the direct addition synthesis.

Isomers:

Isomers of this compound have the same molecular formula (C14H26O2) but different structural arrangements. These can include positional isomers and stereoisomers.

Positional Isomers: These can arise from a different positioning of the double bond or the ester group. For example, hex-2-enyl hexanoate would be a positional isomer where the double bond is in a different position within the alcohol moiety. Another example would be isomers where the branching point on the alcohol chain is different.

Stereoisomers: this compound possesses a chiral center at the carbon atom bearing the ester group (C3 of the oct-1-en-3-yl moiety). Therefore, it can exist as a pair of enantiomers (R and S forms). The synthesis of enantiomerically pure or enriched isomers would require the use of chiral catalysts or chiral starting materials.

The table below presents some examples of homologues and isomers of this compound:

Compound Type Compound Name IUPAC Name Molecular Formula
Homologue (Shorter Acid)1-Vinylhexyl pentanoateoct-1-en-3-yl pentanoateC13H24O2
Homologue (Longer Acid)1-Vinylhexyl heptanoateoct-1-en-3-yl heptanoateC15H28O2
Homologue (Shorter Alcohol)1-Vinylpentyl hexanoatehept-1-en-3-yl hexanoateC13H24O2
Isomer (Positional)Hex-2-enyl hexanoatehex-2-enyl hexanoateC12H22O2
Isomer (Positional)1-Propylpent-1-enyl hexanoate1-propylpent-1-enyl hexanoateC14H26O2
Isomer (Stereoisomer)(R)-1-Vinylhexyl hexanoate(R)-oct-1-en-3-yl hexanoateC14H26O2
Isomer (Stereoisomer)(S)-1-Vinylhexyl hexanoate(S)-oct-1-en-3-yl hexanoateC14H26O2

The synthesis of these specific homologues and isomers would follow the general synthetic routes outlined previously, with the appropriate selection of starting materials. For instance, the synthesis of positional isomers would require isomeric starting alkynes or carboxylic acids. The synthesis of specific stereoisomers would necessitate the use of stereoselective synthetic methods.

Advanced Materials Science Applications of 1 Vinylhexyl Hexanoate

Integration as a Monomeric Unit in Polymer Science Research

The incorporation of 1-vinylhexyl hexanoate (B1226103) into polymeric structures, either as a homopolymer or as a comonomer, is a key area of investigation. The long alkyl side chain imparted by the hexanoate group can influence the physical characteristics of the resulting polymer, such as its glass transition temperature, solubility, and mechanical flexibility.

The synthesis of poly(1-vinylhexyl hexanoate) can be approached through various polymerization techniques, with free-radical polymerization being a common method for vinyl esters. mdpi.com The polymerization of vinyl esters, in general, is characterized by the high reactivity of the propagating radical, which can lead to side reactions such as chain transfer to the monomer or polymer. mdpi.com These reactions can result in the formation of branched structures. mdpi.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a pathway to synthesize poly(vinyl alkyl esters) with well-defined molecular weights and narrow molecular weight distributions. mdpi.com For vinyl esters, xanthates and dithiocarbamates are often effective RAFT agents. mdpi.com The general scheme for the synthesis of a polyvinyl alkyl ester, which can be adapted for this compound, involves the esterification of polyvinyl alcohol (PVOH) with the corresponding acid anhydride. sciepub.comsciepub.com

Table 1: Potential Polymerization Methods for this compound

Polymerization Technique Description Potential Advantages for Poly(this compound)
Free-Radical Polymerization A common method for polymerizing vinyl monomers using a free-radical initiator. mdpi.com Simplicity and cost-effectiveness.
RAFT Polymerization A type of controlled radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low dispersity. mdpi.com Precise control over polymer architecture and properties.

| Esterification of PVOH | A method to synthesize polyvinyl alkyl esters by reacting polyvinyl alcohol with an acid anhydride. sciepub.comsciepub.com | Allows for the synthesis of a range of polyvinyl alkyl esters with varying side chains. |

This table is generated based on general knowledge of vinyl ester polymerization and may not reflect specific experimental results for this compound.

Copolymerization of this compound with other monomers is a strategy to fine-tune the properties of the resulting material. The incorporation of a comonomer can alter the polymer's thermal stability, mechanical strength, and chemical resistance. Studies on the copolymerization of vinyl esters with monomers like norbornenes and allyl esters have been conducted to create new biomaterials. In such studies, the copolymerization parameters are crucial for understanding the reaction kinetics and the final polymer structure.

For instance, in the radical photopolymerization of vinyl hexanoate with norbornene, the copolymerization parameters (r1 and r2) were determined to be close to zero, indicating a tendency towards alternating copolymerization.

Table 2: Copolymerization Parameters for Vinyl Hexanoate with Norbornene

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Copolymerization Behavior

Data extrapolated from studies on similar vinyl esters. Actual values for this compound may vary.

Exploration in Advanced Functional Materials

The unique properties that can potentially be imparted by the hexyl hexanoate side chain make poly(this compound) and its copolymers interesting candidates for research in advanced functional materials. These materials are designed to possess specific properties that allow them to perform a particular function, such as in electronics, sensing, or as specialty coatings.

Polymers are increasingly used as sensitive coatings in chemical sensors. researchgate.net The principle of operation often relies on the interaction of the polymer with an analyte, leading to a measurable change in a physical property, such as mass, color, or electrical resistance. Poly(vinyl esters) and their derivatives, like polyvinyl alcohol, have been investigated for sensor applications. mdpi.com For example, modified polyvinyl alcohol has been used in humidity sensors. mdpi.com

The long, non-polar hexyl hexanoate side chain of poly(this compound) could make it a candidate for sensing hydrophobic organic molecules. A polymer film could potentially absorb these molecules, leading to a change in the sensor's response. The specific interactions between the polymer and different analytes would determine its selectivity and sensitivity.

The properties of poly(this compound) could also be relevant in other specialized material systems. The long alkyl side chain can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the polymer. sciepub.com This could be advantageous in applications requiring soft and pliable materials.

Furthermore, vinyl ester resins, in general, are known for their good chemical resistance and durability, making them suitable for protective coatings and composites. mscfloors.comfibreglast.com While these applications typically involve cross-linked thermosets, the incorporation of this compound into such systems could potentially modify their surface properties, such as hydrophobicity, or enhance their compatibility with other components in a composite material.

Future Research Trajectories for 1 Vinylhexyl Hexanoate Chemistry

Emerging Synthetic Methodologies

The future of synthesizing 1-vinylhexyl hexanoate (B1226103) is geared towards greener, more efficient, and cost-effective methods that move beyond traditional chemical pathways. Research is anticipated to focus on enzymatic catalysis and the use of bio-based precursors to enhance sustainability.

Key Research Areas:

Enzymatic Transesterification: The use of lipases for ester synthesis is a promising green alternative, enabling reactions to occur under milder conditions with minimal waste. marketdataforecast.com Future studies could explore various immobilized enzymes to catalyze the reaction between a vinyl source and hexanoic acid or its derivatives, aiming for high selectivity and yield. This approach circumvents the need for toxic heavy-metal catalysts like mercury or expensive ones like palladium that are common in traditional vinyl ester synthesis.

Bio-Based Precursors: A significant trend in chemical manufacturing is the shift towards renewable feedstocks. openpr.com Research into producing 1-vinylhexyl hexanoate could involve sourcing hexanoic acid from the fermentation of biomass, such as grape pomace. magritek.com Similarly, the vinyl group could be derived from bio-ethanol. Such methods would drastically reduce the carbon footprint of the compound. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. Applying flow chemistry to the synthesis of this compound could enable safer and more consistent production, particularly for exothermic reactions.

Synthetic MethodPotential AdvantagesResearch Focus
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced waste, reusable catalyst. marketdataforecast.comScreening and optimizing lipases, immobilization techniques, solvent selection.
Bio-Based Feedstocks Reduced carbon footprint, utilization of waste streams, improved sustainability. openpr.comresearchwithrowan.comFermentation routes for hexanoic acid, green sources for the vinyl moiety. magritek.com
Flow Chemistry Enhanced process control, improved safety, higher yields, ease of scalability.Reactor design, optimization of reaction parameters, real-time monitoring.

Advanced Characterization Development

A thorough understanding of the physicochemical properties of this compound and its polymers is crucial for developing new applications. Future research will likely employ a suite of advanced analytical techniques to probe its structure, curing behavior, and performance.

Prospective Characterization Techniques:

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be essential for studying the curing kinetics and thermal stability of polymers derived from this compound. ijresm.com DSC can determine key parameters like the glass transition temperature (Tg) and curing temperatures, while TGA provides information on thermal degradation pathways. ijresm.commdpi.com

Spectroscopic Methods: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be vital for confirming the chemical structure of the monomer and monitoring the polymerization process by observing the disappearance of specific functional groups. ijresm.com

Rheological Analysis: Understanding the viscosity and flow behavior of this compound is critical for its application in resins and coatings. nih.gov Advanced rheometers can characterize how its viscosity changes with temperature and shear rate, providing crucial data for process design.

Microscopy and Mechanical Testing: For applications in composites and materials, Scanning Electron Microscopy (SEM) can be used to study the fracture surfaces and dispersion of fillers within a this compound-based polymer matrix. nih.gov Dynamic Mechanical Analysis (DMA) will be used to assess the viscoelastic properties, such as storage modulus and loss modulus, which are indicative of the material's stiffness and energy dissipation characteristics. researchgate.net

Interdisciplinary Research Opportunities

The unique structure of this compound, combining a reactive vinyl group with a hexanoate ester chain, makes it a candidate for a variety of applications, fostering interdisciplinary collaboration.

Polymer and Materials Science: The primary application area for vinyl esters is in thermosetting polymers and composites. ua.es Future research could focus on developing novel polymers and copolymers using this compound as a monomer or a reactive diluent. researchwithrowan.comresearchgate.net Its properties could be tailored for high-performance applications such as corrosion-resistant coatings, adhesives, and lightweight composites for the marine and automotive industries. openpr.comhighperformancecoatings.org Investigations into bio-based composites, where this compound serves as a matrix for natural fibers, represent a significant opportunity. chemrxiv.org

Flavor and Fragrance Chemistry: While some databases indicate vinyl hexanoate is not currently used for flavor or fragrance, related hexanoate esters are well-known for their fruity aromas. acs.org Interdisciplinary research involving sensory science and food technology could explore the organoleptic properties of high-purity this compound to determine its potential as a novel flavoring or fragrance agent.

Biomedical Applications: Low-toxicity vinyl esters are being explored as alternatives to acrylates in biomedical fields like tissue engineering. rsc.org If this compound demonstrates low cytotoxicity, it could be researched for use in biocompatible polymers and hydrogels.

Challenges and Opportunities in Scaling Up Research Synthesis

Transitioning from laboratory-scale synthesis to industrial production presents several challenges and opportunities. The economic viability and market adoption of this compound will depend on overcoming these hurdles.

Challenges:

Cost of Production: The synthesis of specialty esters can involve complex processes and expensive raw materials or catalysts, leading to high production costs compared to commodity chemicals. marketdataforecast.com

Process Optimization and Control: Maintaining consistent product quality at a larger scale is a significant challenge. Side reactions, impurities, and polymerization during purification can reduce yield and require extensive process control. cognitivemarketresearch.com

Competition: this compound will compete with established vinyl esters and other resin systems like polyesters and epoxies. cognitivemarketresearch.com Demonstrating a clear cost-performance advantage will be crucial for market entry.

Opportunities:

Process Intensification: Adopting continuous manufacturing and process analytical technology (PAT) can lead to more efficient and reproducible production, helping to control costs.

Green Chemistry: Developing synthesis routes that use renewable feedstocks and generate less waste can provide a competitive advantage, especially in markets with stringent environmental regulations. openpr.com

Niche Applications: Focusing on high-value, specialty applications where the unique properties of this compound offer superior performance can justify a higher production cost and create new market opportunities. highperformancecoatings.orgcognitivemarketresearch.com

ChallengeOpportunityResearch Approach
High Production Cost marketdataforecast.comCost ReductionUtilizing cheaper, bio-based raw materials; developing highly efficient and reusable catalysts.
Process Control Issues cognitivemarketresearch.comProcess IntensificationImplementing continuous flow reactors with real-time monitoring and automated control systems.
Market Competition cognitivemarketresearch.comHigh-Value ApplicationsTargeting niche markets like advanced composites or biomedical polymers where performance outweighs cost.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical research and development by accelerating the discovery and optimization of new molecules and processes.

Synthesis Planning: AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic pathways for this compound. These tools can help chemists identify more sustainable or cost-effective routes that might not be immediately obvious.

Reaction Optimization: ML algorithms can be used to design experiments and optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) with greater speed and efficiency than traditional one-factor-at-a-time methods. This can significantly reduce the time and resources required to develop a robust synthesis process.

Property Prediction: By training ML models on data from existing chemical compounds, it may be possible to predict the physical, chemical, and even sensory properties of this compound and its derivatives. This predictive capability can guide research efforts by identifying promising candidates for specific applications before they are synthesized.

Scent Digitization: In the context of flavor and fragrance research, AI-driven technologies like "electric noses" could be used for the real-time monitoring and quality control of volatile compounds like this compound, potentially digitizing its scent profile for development and analysis. seekingalpha.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Vinylhexyl hexanoate via esterification?

To synthesize this compound, a two-step approach is recommended:

  • Catalyst selection : Use acid catalysts like Amberlyst-15 for esterification, which minimizes side reactions (e.g., hydrolysis) and enhances yield .
  • Temperature control : Maintain temperatures between 70–90°C to balance reaction rate and catalyst stability.
  • Molar ratio : A 1:1.2 molar ratio of hexanoic acid to vinyl alcohol derivatives ensures excess alcohol for equilibrium-driven ester formation.
  • Characterization : Confirm product purity via FTIR (C=O stretch at ~1740 cm⁻¹, vinyl C=C at ~1640 cm⁻¹) and GC-MS for molecular weight validation .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H NMR should show vinyl proton signals (δ 4.8–5.2 ppm, multiplet) and hexanoate methylene protons (δ 1.2–1.6 ppm) .
  • Chromatographic methods : Compare retention times with commercial standards via HPLC or GC, ensuring >98% purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in copolymerization?

  • Steric hindrance : The vinyl group’s spatial arrangement may reduce polymerization rates. Use DFT calculations to model transition states and predict reactivity ratios .
  • Electronic effects : Electron-withdrawing hexanoate groups stabilize radical intermediates. Monitor kinetics via real-time FTIR to track vinyl group consumption .

Q. What advanced spectroscopic techniques resolve conformational dynamics of this compound in polymer matrices?

  • Solid-state NMR : Apply ¹³C CODEX (Centerband-Only Detection of Exchange) to study ligand mobility. For example, mixing times of 50–200 ms reveal hexanoate chain flexibility in pH-responsive vesicles .
  • Fluorescence anisotropy : Track rotational diffusion of vinyl groups in polymer blends to assess microenvironment rigidity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Statistical meta-analysis : Aggregate data from heterogeneous catalysis studies (e.g., Arrhenius parameters) and identify outliers using Grubbs’ test .
  • Controlled replication : Standardize solvent purity (e.g., anhydrous ethanol) and catalyst activation protocols (e.g., Amberlyst-15 pretreatment at 110°C) to isolate variables .

Q. What thermodynamic models best describe the phase behavior of this compound in biphasic systems?

  • UNIFAC modeling : Predict activity coefficients in solvent mixtures (e.g., hexane/water) to optimize extraction efficiency .
  • Van’t Hoff analysis : Calculate ΔH and ΔS of esterification using equilibrium constants at varying temperatures (e.g., 50–90°C) .

Q. How does this compound modulate self-assembly in pH-responsive polymer vesicles?

  • Dynamic light scattering (DLS) : Monitor vesicle size shifts (e.g., 50–200 nm) under acidic vs. basic conditions due to hexanoate protonation/deprotonation .
  • Zeta potential measurements : Correlate surface charge changes (-30 mV to +10 mV) with pH-dependent aggregation .

Methodological Guidelines

Designing experiments to study degradation pathways of this compound under UV exposure:

  • Accelerated aging : Expose samples to UV light (254 nm) and analyze degradation products via LC-MS/MS.
  • Radical scavenger assays : Introduce inhibitors (e.g., BHT) to identify dominant degradation mechanisms (hydrolysis vs. oxidation) .

Best practices for computational modeling of this compound interactions:

  • Molecular dynamics (MD) : Simulate solvation in water/ethanol mixtures using OPLS-AA force fields (1–10 ns trajectories).
  • QSPR models : Relate logP values (experimental: ~3.2) to partition coefficients in lipid bilayers .

Data Analysis and Reporting

Q. How to address variability in kinetic data for this compound synthesis?

  • Error propagation analysis : Quantify uncertainties in rate constants using Monte Carlo simulations .
  • Outlier identification : Apply Chauvenet’s criterion to exclude statistically anomalous data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.